molecular formula C9H10BrNO2 B1335841 2-bromo-N-(2-methoxyphenyl)acetamide CAS No. 32428-69-6

2-bromo-N-(2-methoxyphenyl)acetamide

Cat. No.: B1335841
CAS No.: 32428-69-6
M. Wt: 244.08 g/mol
InChI Key: DMOPLFALZWOOTI-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the methoxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research .

Scientific Research Applications

2-Bromo-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its vapors and wearing protective equipment .

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown This compound is relatively new and not much research has been done on its specific targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide typically involves the bromination of N-(2-methoxyphenyl)acetamide. One common method is the reaction of N-(2-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.

    2-Chloro-N-(2-methoxyphenyl)acetamide: Chlorine atom instead of bromine.

    N-(2-Methoxyphenyl)acetamide: Lacks the bromine atom.

Uniqueness

2-Bromo-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts .

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPLFALZWOOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392285
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32428-69-6
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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